N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
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Overview
Description
N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves the condensation of 1,2-aromatic diamines with carboxylic acid derivatives. One efficient method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. This method accelerates the reaction by orders of magnitude compared to bulk synthesis and does not require additional acids, bases, or catalysts .
Another common synthetic route involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This method is known for its short reaction time and high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of biopolymer-based heterogeneous nanocatalysts, such as nano-Fe3O4/chitosan, which facilitate the efficient and selective synthesis of benzimidazole derivatives through one-pot pseudo-three-component reactions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups attached.
Scientific Research Applications
N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by interfering with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core and exhibit comparable biological activities.
Quinoxalinones: These compounds can undergo rearrangements to form benzimidazole derivatives and have similar pharmacological properties.
Uniqueness
N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H29N5O2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(2R)-1-(butylamino)-4-methyl-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C20H29N5O2/c1-4-5-10-21-18(26)16(13-14(2)3)23-20(27)25-12-11-24-17-9-7-6-8-15(17)22-19(24)25/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,21,26)(H,23,27)/t16-/m1/s1 |
InChI Key |
CWKCECGOSYZYPT-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CCCCNC(=O)C(CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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